An In-depth Technical Guide to Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate
An In-depth Technical Guide to Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate
This technical guide provides a comprehensive overview of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and potential therapeutic applications based on the known bioactivities of related indazole-containing molecules.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1229627-06-8 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| Appearance | Likely a solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | - |
| Stability | Stable under standard laboratory conditions; may be sensitive to strong acids, bases, and reducing agents | - |
Plausible Synthetic Methodology
A detailed experimental protocol for the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is not currently described in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The key transformation involves the N-alkylation of the indazole ring with a suitable electrophile derived from a 5-carbon keto-ester precursor.
Proposed Retrosynthetic Analysis:
A logical disconnection approach suggests that the target molecule can be synthesized from 1H-indazole and a reactive derivative of methyl 3-oxopentanoate.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: N-Alkylation of 1H-Indazole
This proposed protocol outlines a general procedure for the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.
Materials:
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1H-Indazole
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Methyl 5-bromo-3-oxopentanoate (or other suitable leaving group)
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base
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Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 1H-indazole (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indazole nitrogen.
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Alkylation: Add a solution of Methyl 5-bromo-3-oxopentanoate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
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Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material (1H-indazole) is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.
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Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed workflow for the synthesis of the target compound.
Potential Biological and Pharmacological Significance
While no specific biological data for Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate has been reported, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry. Compounds containing this moiety have been shown to exhibit a wide range of biological activities.
Potential Therapeutic Areas:
Based on the activities of other indazole derivatives, Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate could be investigated for its potential as:
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Anti-cancer Agent: Many indazole-containing compounds are known to inhibit various protein kinases involved in cancer cell proliferation and survival.
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Anti-inflammatory Agent: Indazole derivatives have been explored as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of inflammatory signaling pathways.
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Analgesic: Certain indazoles have shown promise in the development of novel pain management therapies.
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Antimicrobial Agent: The indazole nucleus has been incorporated into molecules with antibacterial and antifungal properties.
Hypothetical Mechanism of Action:
A common mechanism of action for many bioactive indazole derivatives involves the inhibition of protein kinases. The indazole ring can act as a hinge-binding motif, interacting with the ATP-binding pocket of these enzymes. The substituents on the indazole core, in this case, the 3-oxopentanoate chain, would play a crucial role in determining the selectivity and potency of the compound for a specific kinase target.
Caption: Logical relationship of a potential mechanism of action.
Future Research Directions
The lack of published data on Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate presents a clear opportunity for further investigation. Future research efforts could focus on:
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Definitive Synthesis and Characterization: The development and validation of a robust synthetic protocol followed by complete spectroscopic characterization.
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In Vitro Biological Screening: Screening the compound against a panel of relevant biological targets, such as a kinase panel, to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the molecule to understand how structural modifications impact its biological activity.
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Computational Modeling: Employing molecular docking and other computational techniques to predict potential biological targets and guide the design of more potent derivatives.
